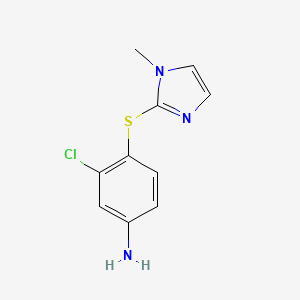
3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine
Descripción general
Descripción
3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine is a compound that features a phenylamine core substituted with a chloro group and an imidazole moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine typically involves the formation of the imidazole ring followed by its attachment to the phenylamine core. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are often mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of the enzyme or receptor, leading to changes in their conformation and activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1-methyl-2-phenylimidazole
- 4,5-dichloro-1H-imidazole
- 2-methyl-1H-imidazole
Uniqueness
What sets 3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the imidazole moiety allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H10ClN3S |
|---|---|
Peso molecular |
239.73 g/mol |
Nombre IUPAC |
3-chloro-4-(1-methylimidazol-2-yl)sulfanylaniline |
InChI |
InChI=1S/C10H10ClN3S/c1-14-5-4-13-10(14)15-9-3-2-7(12)6-8(9)11/h2-6H,12H2,1H3 |
Clave InChI |
VEKOZCQMIHXUDA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1SC2=C(C=C(C=C2)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

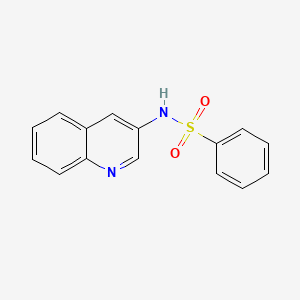
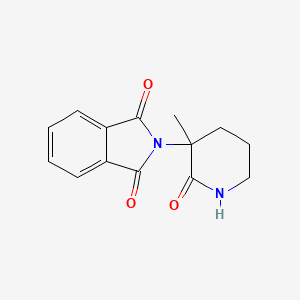
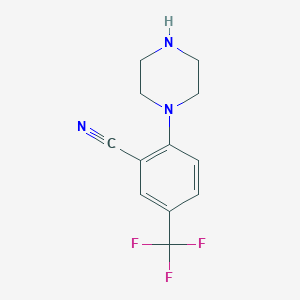



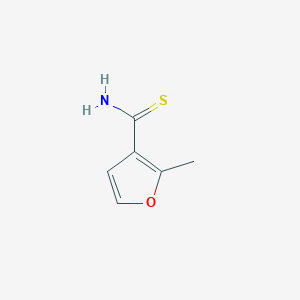


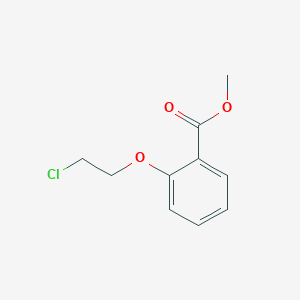



![Cyclohexanone, 2-[2-(4-chlorophenyl)-2-oxoethyl]-](/img/structure/B8673250.png)
